molecular formula C12H10N2O2S2 B3012765 6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 898624-60-7

6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3012765
CAS RN: 898624-60-7
M. Wt: 278.34
InChI Key: NJOIUTFNCGPHLB-UHFFFAOYSA-N
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Description

“6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antitubercular properties . It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones .

Scientific Research Applications

Antimicrobial Activity

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, revealing their in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antitumor Activity

Hafez and El-Gazzar (2017) reported the synthesis of new 4-substituted thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).

Application in Heterocyclic Synthesis

Ho and Yao (2013) utilized thieno[2,3-d]pyrimidine-based chromophores in the synthesis of novel heterocyclic chalcone derivatives, highlighting their application in creating hues for polyester fibers (Ho & Yao, 2013).

Protein Kinase CK2 Inhibition

Golub et al. (2011) synthesized substituted thieno[2,3-d]pyrimidin-4-ylthio carboxylic acids, identifying them as inhibitors of human protein kinase CK2, important for potential therapeutic applications (Golub et al., 2011).

Synthesis of Novel Compounds

Dai, Yan, and Liu (2014) synthesized substituted 2-lactosylthiothieno[2,3-d]pyrimidin-4-ones, contributing to the diversification of thieno[2,3-d]pyrimidine derivatives (Dai, Yan, & Liu, 2014).

Antihyperlipaemic Activity

Shishoo et al. (1990) prepared 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones, revealing their significant antihyperlipaemic activity in various animal models, with potential therapeutic applications (Shishoo et al., 1990).

Antimicrobial and Anti-Inflammatory Agents

Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) synthesized thieno[2,3-d]pyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents, showing significant bioactivity (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Physicochemical Properties and Antimicrobial Activity

Candia et al. (2017) characterized spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their physicochemical properties and antimicrobial activity, indicating their potential in pharmaceutical applications (Candia et al., 2017).

properties

IUPAC Name

6-acetyl-5-methyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c1-4-5-17-12-13-10(16)8-6(2)9(7(3)15)18-11(8)14-12/h1H,5H2,2-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOIUTFNCGPHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC#C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one

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